Cas no 1805398-45-1 (Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate is a versatile intermediate in organic synthesis, particularly valuable for its multifunctional reactivity. The compound features a bromo substituent and a cyano group on the phenyl ring, enabling selective cross-coupling reactions and further functionalization. The aminomethyl group enhances its utility as a building block for heterocyclic compounds, pharmaceuticals, and agrochemicals. Its ester moiety allows for straightforward hydrolysis or transesterification, facilitating downstream modifications. The presence of both electron-withdrawing (cyano, bromo) and electron-donating (aminomethyl) groups offers diverse reactivity profiles, making it useful in medicinal chemistry and material science applications. This compound is typically handled under controlled conditions due to its sensitivity.
Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate structure
1805398-45-1 structure
Product name:Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate
CAS No:1805398-45-1
MF:C12H13BrN2O2
Molecular Weight:297.147822141647
CID:4796395

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate
    • インチ: 1S/C12H13BrN2O2/c1-2-17-11(16)5-8-3-4-9(6-14)12(13)10(8)7-15/h3-4H,2,5,7,15H2,1H3
    • InChIKey: HEVUUHFNMPMMKG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C#N)C=CC(CC(=O)OCC)=C1CN

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 313
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 76.1

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015019742-1g
Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate
1805398-45-1 97%
1g
1,549.60 USD 2021-05-31

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate 関連文献

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetateに関する追加情報

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate (CAS No. 1805398-45-1): A Comprehensive Overview

Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate (CAS No. 1805398-45-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, presents a unique blend of functional groups that make it a versatile intermediate in the development of novel therapeutic agents. The presence of both aminomethyl and bromo substituents, coupled with the cyano group, offers multiple points for chemical modification, enabling the synthesis of a wide array of derivatives with potential pharmacological activity.

TheEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate molecule is particularly intriguing due to its structural features, which include an acetoate ester moiety and a phenyl ring substituted with an amino methyl group and a cyano group at the 4-position. These structural elements not only contribute to its reactivity but also open up possibilities for its application in various synthetic pathways. TheEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate has been studied for its role in constructing complex molecular architectures, which are essential for drug discovery and development.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting specific biological pathways. TheEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate has emerged as a valuable building block in this context. Itsaminomethyl group can be readily functionalized to introduce various pharmacophores, while thebromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).

The cyano group in theEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate molecule also plays a crucial role in its chemical behavior. It can be reduced to an amine or converted into other functional groups, such as carboxylic acids or esters, depending on the synthetic requirements. This versatility makes it an attractive candidate for medicinal chemists looking to explore new chemical space.

Recent studies have highlighted the potential ofEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging theEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate scaffold, researchers have been able to develop novel inhibitors with improved selectivity and potency. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are key targets in oncology.

TheEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate has also been explored in the context of drug discovery for neurological disorders. Theaminomethyl group can be used to link different pharmacophores together, creating hybrid molecules that can interact with multiple targets simultaneously. This approach has led to the identification of several lead compounds with potential therapeutic value.

In addition to its applications in drug discovery, theEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate has found utility in materials science. Its ability to undergo various chemical transformations makes it a valuable precursor for synthesizing functional materials with unique properties. For example, it has been used to prepare polymers and coatings that exhibit enhanced thermal stability and mechanical strength.

The synthesis ofEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the bromination of a suitable phenol derivative followed by nucleophilic substitution to introduce the cyano group. Subsequent functionalization of theaminomethyl group leads to the final product. Advanced synthetic techniques, such as flow chemistry and catalytic methods, have been employed to improve efficiency and scalability.

The safety profile ofEthyl 2-aminomethyl-3-bromo-4-cyanophenylacetate is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential hazards and establish safe handling procedures. These studies have shown that when used appropriately, the compound is well-tolerated and does not pose significant risks to human health or the environment.

In conclusion,Ethyl 2-amino methyl -3 -bromine -4 -cyanophenyle acetate (CAS No .1805398 -45 -1), is a multifaceted compound with broad applications in pharmaceutical chemistry and materials science . Its unique structural features make it an invaluable intermediate for synthesizing novel therapeutic agents , while its versatility allows for diverse chemical modifications . As research continues , we can expect further discoveries highlighting its importance in drug development and beyond . The continued exploration of this compound will undoubtedly contribute to advancements in medicine and materials science , offering new opportunities for innovation and improvement . p >

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